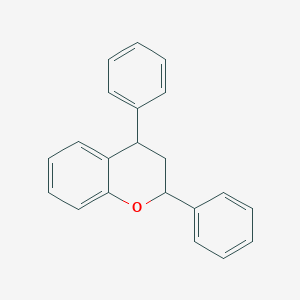
2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl-, also known as benzopyran, is a heterocyclic organic compound with a molecular formula of C20H18O. It is a colorless, crystalline solid that is soluble in organic solvents. Benzopyran has been the subject of extensive research due to its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl- is not fully understood, but it is believed to act through various pathways, including inhibition of inflammatory cytokines, scavenging of reactive oxygen species, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl- has a variety of biochemical and physiological effects, including inhibition of pro-inflammatory cytokines, reduction of oxidative stress, and induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl- is its relatively low toxicity, making it a safe compound to use in laboratory experiments. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl-, including:
1. Development of more efficient synthesis methods
2. Investigation of its potential use in the treatment of neurodegenerative diseases
3. Identification of its molecular targets and mechanism of action
4. Development of more potent analogues with improved pharmacological properties
5. Investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, 2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl- is a promising compound with a variety of potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential uses.
Métodos De Síntesis
Benzopyran can be synthesized through a variety of methods, including cyclization of chalcones, Friedel-Crafts acylation, and oxidative cyclization. The most common method of synthesis is the cyclization of chalcones, which involves the reaction of a substituted acetophenone with an aromatic aldehyde in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
Benzopyran has been studied extensively for its potential use in the treatment of various diseases. Studies have shown that 2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl- has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. It also has antioxidant properties, which may make it useful in preventing oxidative damage in the body. Additionally, 2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl- has been shown to have anticancer properties, making it a potential treatment for various types of cancer.
Propiedades
Número CAS |
55256-25-2 |
|---|---|
Nombre del producto |
2H-1-Benzopyran, 3,4-dihydro-2,4-diphenyl- |
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2,4-diphenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C21H18O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-14,19,21H,15H2 |
Clave InChI |
USXBLIHNVAJTSN-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
55256-25-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



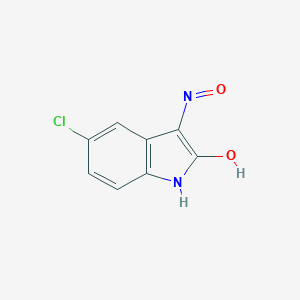

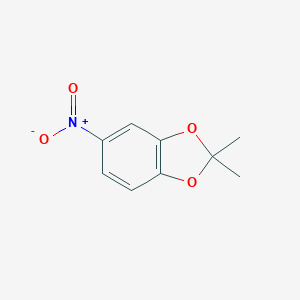
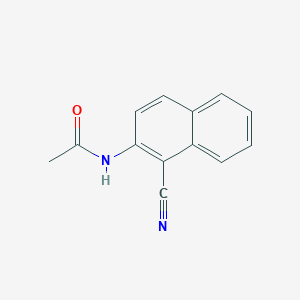

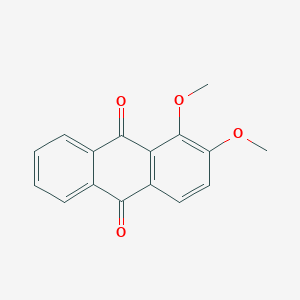
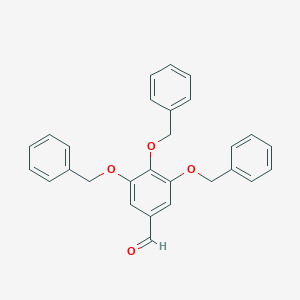
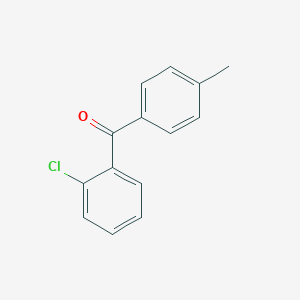

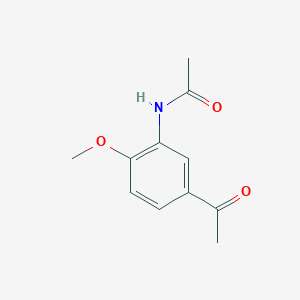
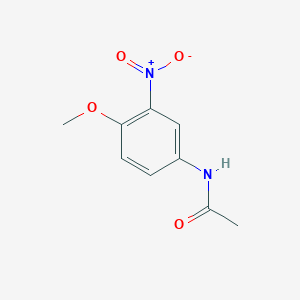
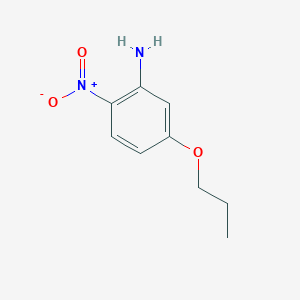
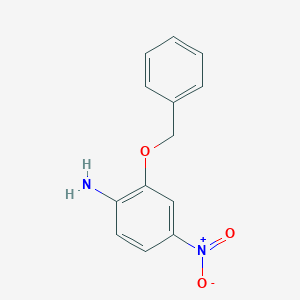
![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)